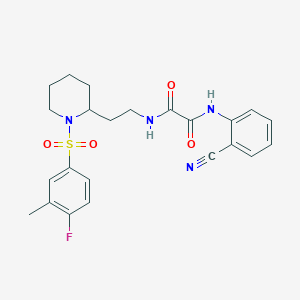
1-(2-(シクロプロピルアミノ)-2-オキソアセチル)ピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
科学的研究の応用
1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes .
作用機序
Target of Action
The primary target of 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide is DNA gyrase, a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule, thereby facilitating the unwinding of the DNA helix .
Mode of Action
1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide interacts with DNA gyrase, inhibiting its activity . This interaction prevents the enzyme from introducing negative supercoils into the DNA molecule, thereby inhibiting DNA replication .
Biochemical Pathways
The inhibition of DNA gyrase by 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide affects the DNA replication pathway . This disruption can lead to the cessation of cell growth and division, ultimately leading to cell death .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability . The impact of ADME properties on the bioavailability of 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide would need further investigation.
Result of Action
The molecular effect of 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide’s action is the inhibition of DNA gyrase, leading to the disruption of DNA replication . On a cellular level, this can result in the inhibition of cell growth and division, potentially leading to cell death .
準備方法
The synthesis of 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of piperidine derivatives with cyclopropylamine and oxoacetyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like glacial acetic acid. The mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
化学反応の分析
1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
類似化合物との比較
1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: Similar in structure but lacks the cyclopropylamino and oxoacetyl groups.
Piperidin-4-ol derivatives: These compounds have a hydroxyl group instead of the carboxamide group and are studied for their potential as HIV-1 treatments.
2-aminopyrimidin-4(3H)-one: Although not a piperidine derivative, it shares some structural similarities and is used in the design of biologically active compounds .
1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
特性
IUPAC Name |
1-[2-(cyclopropylamino)-2-oxoacetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c12-9(15)7-3-5-14(6-4-7)11(17)10(16)13-8-1-2-8/h7-8H,1-6H2,(H2,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGNWAZRJOCHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2557849.png)
![2-chloro-6-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2557852.png)
![Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate](/img/structure/B2557853.png)
![ethyl 2-(3-(4-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2557856.png)
![4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2557857.png)
![1-(2,5-dimethoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2557858.png)



![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2557863.png)
![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)


![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2557872.png)
